4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine
CAS No.: 2227206-11-1
Cat. No.: VC15983775
Molecular Formula: C6H3ClFN3
Molecular Weight: 171.56 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine - 2227206-11-1](/images/structure/VC15983775.png)
Specification
CAS No. | 2227206-11-1 |
---|---|
Molecular Formula | C6H3ClFN3 |
Molecular Weight | 171.56 g/mol |
IUPAC Name | 4-chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine |
Standard InChI | InChI=1S/C6H3ClFN3/c7-6-4-1-2-5(8)11(4)10-3-9-6/h1-3H |
Standard InChI Key | WJVSMKWNBQFSNX-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C(=NC=NN2C(=C1)F)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound’s core consists of a pyrrole ring fused to a 1,2,4-triazine moiety, with chlorine and fluorine atoms at the 4- and 7-positions, respectively. Key identifiers include:
The planar structure and electron-withdrawing halogens enhance reactivity at the triazine ring, making it amenable to nucleophilic substitution reactions .
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) for this specific compound is unavailable, density functional theory (DFT) simulations predict distinct electronic transitions due to conjugation between the pyrrole and triazine rings. The fluorine atom’s strong inductive effect lowers electron density at N-2 and N-4, potentially directing regioselectivity in subsequent reactions .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of pyrrolo[2,1-f][1, triazine derivatives typically involves cyclization, halogenation, and functional group interconversion. Source categorizes six primary routes:
Table 1: Synthetic Routes to Pyrrolo[2,1-f][1,2,] triazines
Method | Key Steps | Yield Range |
---|---|---|
From pyrrole derivatives | N-amination → cyclization with formamide | 45–78% |
Via bromohydrazone intermediates | Bromination → hydrazone formation → thermal cyclization | 62–85% |
Triazinium dicyanomethylide route | [2+2] cycloaddition of tetracyanoethylene oxide with triazines | 50–70% |
Multistep orthogonal approaches | Sequential halogenation, S-methylation, and POCl₃-mediated chlorination | 30–55% |
Transition metal catalysis | Palladium-catalyzed cross-coupling for late-stage functionalization | 40–65% |
Pyrrolooxadiazine rearrangement | Acid- or base-mediated ring expansion of oxadiazine precursors | 55–80% |
For 4-Chloro-7-fluoropyrrolo[2,1-f] triazine, a plausible pathway involves:
-
N-Amination of pyrrole: Treatment of methyl pyrrole-2-carboxylate with NH₂Cl generates an N-aminated intermediate .
-
Cyclization: Heating with formamidine acetate induces triazine ring formation.
-
Halogenation: Sequential fluorination (using Selectfluor®) and chlorination (POCl₃) introduce the 7-F and 4-Cl substituents .
Biological Activity and Mechanistic Insights
Antiviral Activity
Structural analogs like remdesivir (which contains a related 1,2,4-triazolo[1,5-a]pyrimidine core) inhibit RNA-dependent RNA polymerases (RdRp). The 7-fluoro group in 4-Chloro-7-fluoropyrrolo[2,1-f] triazine could improve membrane permeability, a critical factor for antiviral efficacy against norovirus and SARS-CoV-2 .
Applications in Medicinal Chemistry
Prodrug Development
The chlorine atom at position 4 serves as a leaving group, enabling conjugation with prodrug moieties. For example, nucleoside analogs could be synthesized by displacing Cl⁻ with a ribose derivative, mimicking strategies used in hepatitis C virus (HCV) therapeutics .
Radiolabeling for Imaging
The fluorine-18 isotope (¹⁸F) at position 7 positions this compound as a candidate for positron emission tomography (PET) imaging. Chelation-free radiolabeling via nucleophilic aromatic substitution could target kinases overexpressed in tumors.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications at positions 4 and 7 are needed to optimize potency and selectivity. Replacing chlorine with azide (-N₃) or amine (-NH₂) groups may modulate kinase binding kinetics .
Scalable Synthesis
Current routes suffer from low yields (30–55%) in multistep sequences. Transition metal-catalyzed C–H functionalization could streamline production, as demonstrated for related triazines in patent EP2948454B1 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume